Intermediate Lipophilicity (XLogP3 = 2.3) Balances Permeability and Solubility Relative to 7-Methyl and 7-Propyl Analogs
The computed partition coefficient (XLogP3) for 7-ethyl-1-azaspiro[3.5]nonane is 2.3, representing a mid-point within the homologous series. This value is 0.7 log units higher than the unsubstituted 1-azaspiro[3.5]nonane (XLogP3 = 1.6) and 0.5 log units higher than the 7-methyl analog (XLogP3 = 1.8), yet approximately 0.4 log units lower than the 7-propyl analog (computed logP ≈ 2.71) [1][2]. This positions the 7-ethyl derivative within the optimal lipophilicity range (logP 1–3) commonly sought for oral CNS drug candidates, balancing passive permeability against aqueous solubility and metabolic stability [3].
| Evidence Dimension | Lipophilicity (XLogP3 / computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem) |
| Comparator Or Baseline | 1-Azaspiro[3.5]nonane (parent): XLogP3 = 1.6; 7-Methyl analog: XLogP3 = 1.8; 7-Propyl analog: logP ≈ 2.71 |
| Quantified Difference | +0.7 log units vs parent; +0.5 vs 7-methyl; -0.4 vs 7-propyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) and vendor-reported computed logP |
Why This Matters
Lipophilicity directly governs membrane permeability, CYP450 susceptibility, and aqueous solubility; the 7-ethyl substituent provides a finer calibration of these properties compared to the sharper jumps seen with methyl or propyl replacements.
- [1] PubChem. 1-Azaspiro(3.5)nonane (CID 54595634). XLogP3: 1.6. View Source
- [2] PubChem. Rac-(4s,7s)-7-methyl-1-azaspiro[3.5]nonane (CID 65805081). XLogP3: 1.8. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-75. Describes optimal CNS drug lipophilicity range (logP 1–3). View Source
